protein 61, varicella-zoster virus
Beschreibung
Varicella-Zoster Virus (VZV) as an Alphaherpesvirus
As a typical alphaherpesvirus, VZV shares key biological properties with its relatives, including Herpes Simplex Virus 1 and 2. These include a relatively short replication cycle, the ability to induce cytopathic effects in cell culture, and the hallmark of establishing latency in the neurons of sensory ganglia. nih.govwikipedia.org The VZV virion structure consists of a core containing the linear, double-stranded DNA genome, a surrounding nucleocapsid, a proteinaceous tegument, and an outer lipid envelope embedded with viral glycoproteins. nih.govnih.gov
Overview of VZV Genome Organization and Gene Expression Kinetics
The VZV genome is approximately 125 kilobase pairs in length and is organized into two main regions: a unique long (UL) and a unique short (US) segment, each flanked by inverted repeat sequences. nih.govnih.gov The expression of VZV genes follows a temporally regulated cascade, categorized as immediate-early (IE), early (E), and late (L) genes. nih.gov This coordinated expression is crucial for the efficient production of new viral progeny. nih.gov The immediate-early genes are the first to be transcribed by the host cell's machinery upon viral entry, and their protein products are responsible for regulating the expression of subsequent early and late viral genes.
Identification and Classification of VZV ORF61 Protein
Within this regulated cascade, the Open Reading Frame 61 (ORF61) protein stands out as a critical immediate-early gene product.
ORF61 is classified as an immediate-early (IE) protein, meaning its expression occurs very early after viral infection and does not require prior viral protein synthesis. nih.govnih.gov This early expression is pivotal for initiating the viral replication cycle. nih.gov Studies have shown that ORF61 appears within one hour of infection, highlighting its role in the initial stages of viral takeover and evasion of the host's innate immune responses. nih.gov
Significant research has established that VZV ORF61 is the functional homolog of the Herpes Simplex Virus 1 (HSV-1) protein ICP0. nih.govnih.govnih.gov This homology is based on their similar genomic locations and the presence of a conserved cysteine-rich RING finger domain. nih.govnih.govnih.gov Despite some differences in their effects on their respective viral promoters in experimental assays, the functional relatedness is evident. nih.gov For instance, cell lines expressing VZV ORF61 can complement the growth of an HSV-1 mutant lacking a functional ICP0, demonstrating their interchangeable roles in certain contexts. nih.gov However, key biological differences exist; for example, while both proteins target components of nuclear domain 10 (ND10) bodies, ICP0 leads to the degradation of both PML and Sp100 proteins, whereas ORF61 specifically reduces Sp100 levels. asm.org
The study of Simian Varicella Virus (SVV), which causes a varicella-like disease in nonhuman primates, provides a valuable animal model for VZV pathogenesis. nih.govnih.gov The SVV genome contains an ortholog of VZV ORF61, also designated as ORF61. nih.gov The VZV and SVV ORF61 proteins share a notable 42.8% amino acid identity. nih.gov Both the VZV and SVV ORF61 proteins have been shown to play a role in transactivating the expression of other viral genes. nih.govnih.gov Furthermore, both viral proteins have been demonstrated to interfere with the host's innate immune signaling pathways, specifically by inhibiting NF-κB activation through preventing the degradation of its inhibitor, IκBα. nih.govasm.org
Research Findings on VZV Protein 61
| Feature | Finding |
| Gene Classification | Immediate-Early (IE) |
| Homology | Functional homolog of Herpes Simplex Virus 1 (HSV-1) ICP0 |
| Ortholog | Simian Varicella Virus (SVV) ORF61 |
| Function | Transactivates VZV gene promoters, enhances infectivity of VZV DNA, and modulates host innate immune responses. |
| Immune Evasion | Inhibits the IRF3-mediated interferon-β pathway and the NF-κB signaling pathway. |
Eigenschaften
CAS-Nummer |
106121-63-5 |
|---|---|
Molekularformel |
C19H22BrNO3 |
Synonyme |
protein 61, varicella-zoster virus |
Herkunft des Produkts |
United States |
Molecular Architecture and Post Translational Modifications of Vzv Orf61
Primary Structural Features
The primary structure of the VZV ORF61 protein contains several conserved domains and motifs that are essential for its biological activities, including its ability to regulate gene expression and interact with host cellular machinery.
Conserved Cysteine-Rich Motif
The VZV ORF61 protein shares limited amino acid sequence homology with its HSV-1 counterpart, ICP0; however, a notable region of similarity is a conserved cysteine-rich motif located in the N-terminal region. nih.gov This motif is organized into a specific structure known as a RING finger domain, which is composed of a defined arrangement of cysteine and histidine residues. nih.gov This structural feature is indispensable for the protein's transregulatory functions. nih.gov
N-Terminal RING Domain and E3 Ubiquitin Ligase Activity
Located at its N-terminus, ORF61 possesses a C3H4 zinc RING finger domain that confers E3 ubiquitin ligase activity. nih.govdovepress.com This enzymatic function is intrinsic to ORF61 and is crucial for its ability to mediate the ubiquitination of target proteins. The integrity of this domain is essential; for instance, a single amino acid substitution, such as changing Cysteine-19 to Glycine (C19G), disrupts the RING finger and abolishes its E3 ligase activity. nih.gov This activity is required for the autoubiquitination of ORF61, which in turn regulates its own protein stability and intranuclear distribution. nih.gov The RING finger-dependent E3 ligase activity is also necessary for ORF61 to mediate the dispersion of specific host nuclear structures, such as Sp100-containing nuclear bodies. nih.gov
| Domain/Motif | Location | Key Residues/Region | Function | Reference |
|---|---|---|---|---|
| N-Terminal RING Domain | N-Terminus | Cys-19 | E3 Ubiquitin Ligase Activity, Autoubiquitination, Host Factor Dispersion | nih.gov |
| SUMO-Interacting Motifs (SIMs) | Not specified | Three conserved motifs | Binds to SUMO1, Disrupts PML Nuclear Bodies | asm.orgnih.gov |
| Hydrophobic Domain (HPD) | C-Terminal region | Residues 250-320 | Mediates ORF61 self-interaction | nih.gov |
SUMO-Interacting Motifs (SIMs)
VZV ORF61 contains three conserved SUMO-interacting motifs (SIMs). asm.orgnih.gov These motifs enable the protein to bind directly to the Small Ubiquitin-like Modifier 1 (SUMO1) protein. asm.orgnih.gov This interaction is critical for one of ORF61's key functions in counteracting intrinsic host defenses: the disruption of Promyelocytic Leukemia (PML) nuclear bodies. asm.orgnih.gov The ORF61 SIMs are required for the protein to associate with and mediate the dispersal of these antiviral structures in infected cells. asm.org The ability of ORF61 to disrupt PML nuclear bodies through its SIMs is a critical determinant for VZV pathogenesis in skin. asm.orgnih.gov
Hydrophobic Domain and Self-Interaction
Research has identified a hydrophobic domain within the ORF61 protein, spanning approximately from residues 250 to 320. nih.gov This domain is essential for mediating the self-interaction of ORF61 molecules. nih.gov The disruption of this hydrophobic domain severely impairs VZV growth and the transactivation of other viral genes. nih.gov While this self-interaction is not required for ORF61's ability to inhibit certain host cell defenses, it is necessary for efficient viral replication and pathogenesis in skin tissue. nih.gov This domain is conserved among varicelloviruses. nih.gov
Post-Translational Modifications
The function and activity of VZV ORF61 are further regulated by post-translational modifications (PTMs). These modifications can alter the protein's stability, localization, and interaction with other molecules.
Phosphorylation Patterns and Sites
VZV ORF61 is a phosphoprotein. nih.gov This phosphorylation is a key post-translational modification, indicating that its activity is regulated by cellular or viral protein kinases. While ORF61 is known to influence the phosphorylation of host-cell signaling proteins such as JNK/SAPK and p38/MAPK, detailed mapping of the specific phosphorylation sites on the ORF61 protein itself is not extensively documented in readily available literature. nih.gov
Subcellular Localization and Dynamics
The ORF61 protein exhibits a predominantly nuclear localization, a feature essential for its roles in transactivating viral gene expression and counteracting host antiviral defenses. nih.govnih.gov When expressed on its own, ORF61 is found almost exclusively within the nucleus, indicating the presence of potent signals that mediate its transport from the cytoplasm, where it is synthesized, into the nuclear compartment. nih.gov This nuclear targeting allows ORF61 to interact with various host and viral proteins and modulate key cellular processes.
Nuclear Localization Signals and Mechanisms
While the VZV ORF61 protein is definitively targeted to the nucleus, the specific amino acid sequences that constitute a classical nuclear localization signal (NLS) have not been precisely mapped in published research. Unlike other VZV proteins such as ORF9 and ORF29, for which distinct NLSs have been identified, the mechanism for ORF61's initial import appears more complex and is not as well characterized. nih.gov
However, its nuclear entry is a prerequisite for its subsequent functions. One of its known nuclear roles is to facilitate the nuclear import of another key viral regulatory protein, ORF63, particularly in neuronal cells. nih.govouhsc.edu The import of ORF63 is dependent on the expression of ORF61 and involves the host cell's proteasome machinery. nih.gov This relationship underscores the importance of ORF61's presence in the nucleus to orchestrate the localization of other viral proteins, which is critical for the progression of lytic infection and reactivation from latency. The ability of ORF61 to influence the nuclear import of other proteins highlights its central role in modulating the nuclear environment to favor viral replication.
Localization to Promyelocytic Leukemia Nuclear Bodies (PML NBs)
A defining characteristic of ORF61's subnuclear localization is its targeting of Promyelocytic Leukemia Nuclear Bodies (PML NBs), also known as Nuclear Domain 10 (ND10). nih.govnih.gov These nuclear structures are key components of the host's intrinsic antiviral defense. Many viruses, including VZV, have evolved strategies to counteract these defenses by disrupting PML NBs. nih.gov
The localization of ORF61 to PML NBs is not mediated by a classical NLS but by three conserved SUMO-interacting motifs (SIMs) within the ORF61 protein. These SIMs allow ORF61 to bind to the Small Ubiquitin-like Modifier (SUMO) proteins that are conjugated to PML and other constituent proteins of the PML NBs. This interaction is critical; upon localizing to these bodies, ORF61 mediates their disruption, leading to the dispersal of PML and other associated proteins. This act of sabotage is essential for efficient viral replication and pathogenesis, particularly in skin tissues.
Research using a human skin xenograft model in SCID mice has demonstrated the critical nature of this interaction. VZV mutants with non-functional ORF61 SIMs were unable to effectively disrupt PML NBs. Consequently, these mutant viruses showed severely impaired replication and spread within the skin, failing to form the characteristic lesions that penetrate the basement membrane. These findings establish a direct link between the SIM-mediated localization of ORF61 to PML NBs, the subsequent disruption of these antiviral hubs, and the successful establishment of VZV infection in vivo.
Compound and Protein List
| Name | Type |
| protein 61, varicella-zoster virus | Viral Protein |
| ORF63 | Viral Protein |
| IE62 | Viral Protein |
| Promyelocytic Leukemia Protein (PML) | Host Protein |
| SUMO1 | Host Protein |
| p65 (NF-κB subunit) | Host Protein |
| IRF3 (Interferon Regulatory Factor 3) | Host Protein |
| Importin | Host Protein |
Transcriptional and Post Transcriptional Regulation of Vzv Orf61 Expression
Regulation of the ORF61 Gene Promoter
The promoter of the ORF61 gene is a key hub for regulatory signals that dictate its transcriptional activity. Its function is modulated by cellular transcription factors and a cascade of other VZV regulatory proteins.
Research has identified the essential sequences required for the activation of the ORF61 promoter. The 5′ boundary of the minimal promoter region necessary for transactivation by the major VZV transactivator, IE62, has been mapped to position -95 relative to the transcription start site. asm.orgnih.govasm.org This specific region contains the core elements that respond to viral and cellular activating signals.
The host cell's own transcriptional machinery plays a significant role in ORF61 expression. Specifically, proteins from the Specificity Protein 1 (Sp1) family of cellular transcription factors are crucial for regulating the ORF61 promoter. asm.orgnih.gov Within the minimal promoter region, between positions -95 and -45, three noncanonical, GT-rich Sp1-binding sites have been identified. asm.orgnih.govasm.org
These sites, designated Sp1a, Sp1b, and Sp1c, contribute differently to ORF61 expression. Notably, the Sp1a and Sp1c sites exhibit a synergistic function; when both are mutated in the VZV genome, there is a significant reduction in the synthesis of the ORF61 protein. asm.orgnih.gov This demonstrates that Sp1 family proteins are key co-regulators of ORF61 expression. nih.gov The proper regulation of the ORF61 promoter by these cellular factors is not only important for gene expression but also contributes to VZV's virulence in skin. asm.orgnih.govasm.org
Table 1: Sp1 Binding Sites in the VZV ORF61 Promoter
| Site Name | Location Relative to mRNA Start Site | Functional Characteristic |
|---|---|---|
| Sp1a | Within -95 to -45 region | Functions synergistically with Sp1c. asm.orgnih.gov |
| Sp1b | Within -95 to -45 region | Varied contribution to ORF61 expression. asm.orgnih.gov |
The expression of ORF61 is intricately linked to other VZV regulatory proteins. nih.gov VZV encodes several proteins, including those from ORF10, IE4, IE62, and IE63, that are involved in controlling viral gene transcription. nih.goveur.nl
IE62: The IE62 protein is the primary viral transactivator of the ORF61 promoter. nih.govresearchgate.net It is the major immediate-early protein of VZV and plays a central role in initiating the cascade of viral gene expression. nih.gov
IE4 and IE63: The IE4 and IE63 proteins act as modulators of IE62's activity. nih.govresearchgate.net On their own, they have only minor effects on the ORF61 promoter. However, they significantly enhance the transactivation mediated by IE62. nih.gov In transfection assays, IE4 has been shown to augment the activation induced by IE62. nih.gov IE63 also binds to IE62 and can influence its regulatory activity. nih.gov
ORF10: ORF10 is recognized as one of the VZV-encoded regulatory proteins, although its specific mechanism of action on the ORF61 promoter is less defined in comparison to IE62, IE4, and IE63. nih.goveur.nl
ORF61 (Autoregulation): The ORF61 protein itself can influence its own expression. In transient-expression assays, ORF61 has been shown to transactivate its own promoter, suggesting a positive feedback loop. nih.govnih.gov
Table 2: Regulation of ORF61 Promoter by VZV Proteins
| VZV Protein | Regulatory Role on ORF61 Promoter |
|---|---|
| IE62 | Primary viral transactivator. nih.govresearchgate.net |
| IE4 | Enhances IE62-mediated transactivation. nih.govresearchgate.net |
| IE63 | Modulates IE62-mediated transactivation. nih.gov |
| ORF10 | Acknowledged as a regulatory protein involved in VZV gene transcription. nih.goveur.nl |
| ORF61 | Capable of transactivating its own promoter (autoregulation). nih.gov |
Kinetic of ORF61 Expression During Lytic Infection
During a lytic (productive) infection, VZV genes are expressed in a coordinated temporal cascade, generally classified as immediate-early (IE), early (E), and late (L). nih.gov The ORF61 protein is expressed with immediate-early kinetics. nih.gov Studies have demonstrated that newly synthesized ORF61 protein can be detected as early as one hour after the virus infects human fibroblasts, with its expression kinetics paralleling those of the major transactivator, IE62. nih.govresearchgate.netnih.gov This rapid expression underscores its critical role in the early stages of the viral replication cycle. nih.gov
Latency-Associated Transcripts (VLT) and Antisense Regulation of ORF61
A key feature of VZV is its ability to establish lifelong latent infection in sensory ganglia. researchgate.net This state is characterized by restricted viral gene expression. A crucial mechanism for maintaining this latency involves a VZV latency transcript (VLT) that is transcribed antisense to the ORF61 gene. eur.nlresearchgate.netmdpi.com
During latency, a single, unique isoform of this VLT is predominantly expressed in neurons. researchgate.netnih.gov This specific VLT isoform acts to suppress the expression of the ORF61 gene, thereby helping to prevent the initiation of the lytic cycle. researchgate.netfrontiersin.orgbiorxiv.org The discovery of this antisense transcript provides a direct molecular link to the repression of a major viral transactivator during latency, a mechanism that is conserved among several alphaherpesviruses. researchgate.netmdpi.com
In contrast, during a lytic infection, multiple, alternatively spliced VLT isoforms are expressed. researchgate.netnih.govfrontiersin.org Furthermore, research has identified small noncoding RNAs (sncRNAs) that are also antisense to the VLT. These sncRNAs appear to promote lytic infection, possibly by interfering with VLT's suppressive function. nih.gov This complex interplay of sense and antisense transcripts provides a sophisticated layer of regulation over ORF61 expression, influencing the switch between latent and lytic infection.
Autoregulation of ORF61
The ORF61 protein exhibits a degree of autoregulation. As noted in transient-expression assays, ORF61 is capable of transactivating its own promoter. nih.gov This suggests a positive feedback mechanism where the protein can enhance its own production. This transcriptional autoregulation may be important for amplifying its effects early in the infection cycle. While ORF61 has been shown to affect the stability of other proteins, such as IκBα, specific research detailing the direct autoregulation of its own protein stability is less clear. nih.gov The primary documented form of autoregulation is at the transcriptional level through its action on the ORF61 promoter. nih.govnih.gov
Functional Roles of Vzv Orf61 in Viral Replication and Pathogenesis
Regulation of Viral Gene Expression
The ORF61 protein is a potent, promiscuous transactivator that does not bind directly to DNA but rather influences transcription indirectly. asm.orgnih.gov Its regulatory activities are complex, involving both the activation and repression of various viral and cellular promoters, thereby orchestrating the temporal expression of VZV genes.
Transactivation of Viral and Cellular Promoters
In the absence of other viral activators, ORF61 has been shown to transactivate a wide range of promoters in transient expression assays. nih.govnih.gov This broad transactivating ability suggests a general mechanism for enhancing transcription, potentially by counteracting cellular silencing mechanisms. asm.orgnih.gov For instance, ORF61 can functionally complement a deletion mutant of HSV-1 ICP0, underscoring its role in overcoming the initial barriers to viral gene expression. nih.govasm.org One proposed mechanism for this transactivation is its potential function as a viral histone deacetylase (HDAC) inhibitor, which would alleviate the repression of viral gene transcription. asm.orgnih.gov Studies have shown that ORF61 can transactivate its own promoter as well as promoters from other VZV genes and even heterologous viruses. nih.govasm.orgnih.gov
Table 1: Promoters Transactivated by VZV ORF61
| Promoter Origin | Specific Promoter(s) | Experimental Context | Reference |
| Varicella-Zoster Virus | Most VZV promoters | Transient expression assays | nih.govnih.gov |
| Herpes Simplex Virus-1 | HSV-1 promoters | Transient expression assays | nih.gov |
| Unrelated Viruses | Various | Transient expression assays | nih.gov |
| Cellular | Various | Transient-transfection assays | asm.orgnih.gov |
Repression of VZV Gene Promoter Activation by Other Viral Proteins
Paradoxically, while ORF61 can act as a transactivator on its own, it can also repress the activation of VZV gene promoters that is mediated by other viral proteins. nih.govnih.gov Specifically, ORF61 has been observed to suppress the transactivating effects of the major immediate-early protein IE62 (the homolog of HSV-1 ICP4) and the ORF4 protein. nih.govnih.gov This repressive function suggests a sophisticated regulatory network where ORF61 fine-tunes the level of viral gene expression, preventing potential overexpression that could be detrimental to the virus. The precise mechanism of this repression is not fully elucidated but is a key aspect of its regulatory function. Depending on the cell line used in experimental studies, ORF61 has been reported to either repress or enhance the activation of VZV gene promoters by IE4 and IE62. asm.orgnih.gov
Influence on Expression of Key VZV Proteins (e.g., IE4, IE62, IE63, ORF47, ORF66, gE)
The regulatory actions of ORF61 have a significant downstream impact on the expression of a cascade of other essential VZV proteins. Mutational analyses where ORF61 expression is significantly reduced have demonstrated a corresponding decrease in the levels of immediate-early (IE) proteins, viral kinases, and major glycoproteins. asm.orgnih.gov
Notably, the expression of IE62, the major viral transactivator, is diminished in the absence of sufficient ORF61. asm.orgnih.gov The expression of other IE proteins, such as IE4 and IE63, is also reduced. asm.orgnih.gov Furthermore, the synthesis of viral kinases encoded by ORF47 and ORF66 is dependent on ORF61. asm.orgnih.gov The most profoundly affected protein is the major glycoprotein (B1211001) gE, which is essential for viral spread. asm.orgnih.gov This indicates that ORF61 is critical for the efficient production of proteins required for both the early and late stages of the viral replication cycle.
Table 2: Impact of Reduced ORF61 Expression on Other VZV Proteins
| VZV Protein | Protein Class | Effect of Reduced ORF61 Expression | Reference |
| IE4 | Immediate-Early | Reduced expression | asm.org |
| IE62 | Immediate-Early | Reduced expression | asm.orgnih.gov |
| IE63 | Immediate-Early | Reduced expression | asm.org |
| ORF47 | Viral Kinase | Reduced expression | asm.orgnih.gov |
| ORF66 | Viral Kinase | Reduced expression | asm.orgnih.gov |
| gE | Major Glycoprotein | Significantly reduced expression | asm.orgnih.govnih.gov |
Contribution to VZV Replication Dynamics
Beyond its role in regulating gene expression, ORF61 directly influences the efficiency of VZV replication and spread. Its functions are critical for initiating a productive infection and for the subsequent propagation of the virus.
Enhancement of VZV DNA Infectivity
Transient expression of ORF61 has been shown to significantly enhance the infectivity of VZV DNA. nih.govnih.gov This suggests that the presence of the ORF61 protein at the very early stages of infection is crucial for overcoming cellular defenses and initiating a successful replication cycle from the viral genome. nih.govnih.gov A cell line stably expressing ORF61 was also able to enhance the infectivity of HSV-1 virion DNA, further highlighting its role in facilitating the initial steps of herpesvirus infection. nih.govnih.gov
Role in Viral Growth and Spread In Vitro
Consistent with its role in promoting gene expression and DNA infectivity, ORF61 is important for the efficient growth and spread of VZV in cultured cells. nih.gov VZV mutants with a deleted or non-functional ORF61 exhibit impaired growth in vitro. nih.gov While these deletion mutants can still replicate, their growth is attenuated, indicating that while ORF61 may not be absolutely essential for replication in some cell lines, it is required for efficient propagation. nih.gov The reduced expression of key proteins like gE in ORF61-deficient viruses likely contributes to this impaired spread. asm.org Furthermore, cells infected with an ORF61 deletion mutant show abnormal syncytia formation, a hallmark of VZV cell-to-cell spread. nih.gov
Role in VZV Pathogenesis In Vivo Models
The pathogenic potential of VZV is intrinsically linked to its ability to replicate efficiently in the host. The use of in vivo models, particularly human skin xenografts in severe combined immunodeficient (SCID) mice, has been instrumental in dissecting the roles of specific viral proteins in pathogenesis.
The human skin xenograft model provides a valuable system for studying VZV's ability to infect and spread within its natural target tissue. In this model, the contribution of ORF61 to VZV virulence is evident.
Studies have demonstrated that the growth of the ORF61-deficient mutant, pOka-61proΔSp1ac, is significantly impaired in human skin xenografts. nih.govresearchgate.netnih.gov This impairment indicates that the regulation of the ORF61 promoter by Sp1 family proteins is crucial for its expression in vivo and that ORF61, in turn, contributes significantly to VZV virulence at cutaneous sites of replication. nih.govresearchgate.net The reduced virulence of the ORF61-deficient virus is associated with its diminished capacity to efficiently express other VZV proteins essential for pathogenesis in skin, including IE proteins and the major glycoprotein gE. nih.govnih.gov
The importance of specific viral proteins for VZV pathogenesis in skin is a recurring theme. For instance, the deletion of ORF11 results in a severely impaired infection of human skin xenografts, with a 500-fold reduction in replication efficiency compared to the parent virus. nih.gov Similarly, deleting the tegument protein ORF10 leads to reduced viral titers and smaller lesion sizes in skin xenografts. asm.org These findings, alongside the data for ORF61, underscore that many viral proteins that are not essential for replication in cell culture are, in fact, critical for pathogenesis in vivo.
Table 1: Impact of VZV Gene Deletions on Viral Titer in Human Skin Xenografts
| Viral Mutant | Gene Deleted/Mutated | Fold Decrease in Viral Titer Compared to Wild-Type (POKA) | Reference |
| pOka-61proΔSp1ac | ORF61 (reduced expression) | Significantly Impaired/Reduced | researchgate.net, nih.gov |
| POKAΔ10 | ORF10 | ~10-fold | nih.gov |
| POKAΔ11 | ORF11 | ~500-fold | nih.gov |
| POKAΔ12 | ORF12 | Not significantly altered | nih.gov |
Vzv Orf61 Mechanisms of Host Immune Evasion and Modulation
Interaction with Promyelocytic Leukemia Nuclear Bodies (PML NBs)
PML NBs are crucial sub-nuclear structures that play a significant role in the host's intrinsic and innate immunity against viral infections. frontiersin.orgmdpi.com VZV ORF61 has been identified as a key viral factor that targets and disrupts these essential antiviral hubs. plos.orgnih.gov
Disruption of PML NBs and Antiviral Functions
PML NBs act as restriction factors for many viruses, and their disruption is a common strategy for viral immune evasion. frontiersin.orgmdpi.com In the case of VZV, the dispersal of PML NBs is mediated by the ORF61 protein. plos.orgnih.gov This disruption is not merely a consequence of infection but a critical requirement for VZV pathogenesis, particularly in skin tissues. plos.orgnih.gov Studies have shown that in VZV-infected cells within human skin xenografts, the frequency of PML NBs is significantly decreased. plos.orgnih.gov This disruption facilitates viral cell-to-cell spread and the formation of characteristic skin lesions. plos.orgnih.gov When the ability of ORF61 to disrupt PML NBs is impaired, viral replication in the skin is severely hampered, limiting viral spread and the development of lesions. plos.orgnih.gov This underscores the importance of PML NBs in the innate control of VZV infection within a tissue-specific context. plos.orgnih.gov
Interference with Innate Immune Signaling Pathways
Beyond its assault on PML NBs, VZV ORF61 also actively interferes with the innate immune signaling pathways that are crucial for mounting an effective antiviral response. A primary target of this interference is the Interferon Regulatory Factor 3 (IRF3)-mediated production of type I interferons, particularly interferon-beta (IFN-β). nih.govnih.govasm.org
Abrogation of IRF3-Mediated IFN-β Pathway
VZV infection has been shown to down-modulate the activation of the IFN-β pathway, a critical arm of the innate immune response. nih.govnih.govasm.org The immediate-early protein ORF61 is a key antagonist in this process. nih.govnih.govasm.org By inhibiting the IFN-β pathway, ORF61 helps to limit the secretion of antiviral cytokines, which is likely crucial for the establishment of infection and latency. nih.govnih.gov ORF61 specifically targets the IRF3 branch of the pathway, as evidenced by its ability to inhibit the activation of the IFN-β and IFN-stimulated response element (ISRE) promoters, while having minimal effect on the NF-κB promoter. nih.govnih.govnih.gov
A key strategy employed by ORF61 to neutralize the IRF3-mediated response is to target the activated form of IRF3 for degradation. nih.govnih.gov Upon viral infection, IRF3 is typically phosphorylated, leading to its activation and translocation to the nucleus to initiate the transcription of antiviral genes. expasy.org However, in the presence of ORF61, the activated, phosphorylated form of IRF3 is ubiquitinated and subsequently degraded via the proteasome pathway. nih.govnih.gov This is supported by findings that treatment with a proteasome inhibitor, MG132, blocks the degradation of activated IRF3 in cells expressing ORF61. nih.govnih.gov This targeted degradation specifically affects activated IRF3, as ORF61 does not impact the levels of dormant, unphosphorylated IRF3 in uninfected cells. nih.govnih.gov The E3 ubiquitin ligase activity of ORF61 is thought to be essential for this process. nih.gov
The degradation of activated IRF3 is facilitated by a direct physical interaction between ORF61 and the activated form of IRF3. nih.govnih.gov Co-immunoprecipitation assays have confirmed this direct binding. nih.govnih.gov Furthermore, immunofluorescence studies have shown that ORF61 partially co-localizes with activated IRF3 in the nucleus, particularly when proteasomal degradation is blocked. nih.govnih.gov This direct interaction allows ORF61 to efficiently target its substrate for destruction, effectively shutting down the IRF3-mediated antiviral signaling cascade. nih.govnih.gov
Research Findings Summary
| Finding | Protein | Interacting Partner(s) | Effect | Reference |
| Disruption of PML NBs | VZV ORF61 | PML, SUMO1 | Impaired antiviral function, enhanced viral spread in skin | plos.org, nih.gov |
| SUMO-binding | VZV ORF61 | SUMO1 | Mediates association with and disruption of PML NBs | plos.org, nih.gov |
| Abrogation of IFN-β pathway | VZV ORF61 | Activated IRF3 | Inhibition of IFN-β production | nih.gov, nih.gov, asm.org, nih.gov |
| Proteasome-mediated degradation | VZV ORF61 | Activated IRF3 | Degradation of activated IRF3 | nih.gov, nih.gov, nih.gov |
| Direct interaction | VZV ORF61 | Activated IRF3 | Facilitates degradation of activated IRF3 | nih.gov, nih.gov |
Inhibition of NF-κB Signaling
A primary strategy for host defense against viral infections is the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which orchestrates the expression of proinflammatory cytokines and other antiviral molecules. VZV has evolved mechanisms to suppress this crucial pathway, with ORF61 identified as a key viral antagonist. nih.govnih.gov Studies have shown that VZV infection interferes with the activation of the NF-κB pathway induced by signaling molecules like tumor necrosis factor-alpha (TNF-α). nih.gov This inhibitory effect is largely attributed to the functions of the ORF61 protein. nih.gov
Interference with IκBα Degradation
The activation of NF-κB is tightly regulated by its inhibitor, IκBα (inhibitor of kappa B alpha). In a resting cell, IκBα binds to NF-κB, sequestering it in the cytoplasm and preventing it from activating gene transcription in the nucleus. For NF-κB to become active, IκBα must first be phosphorylated and subsequently targeted for degradation by the proteasome.
Research demonstrates that ORF61 masterfully disrupts this process. While it does not prevent the initial phosphorylation of IκBα, it effectively blocks its subsequent degradation. nih.gov This leads to the stabilization and accumulation of phosphorylated IκBα in the cell, ensuring that NF-κB remains inactive in the cytoplasm. nih.gov The ability of ORF61 to prevent IκBα degradation is a central component of its strategy to dismantle the host's NF-κB-mediated antiviral response. nih.gov
Interaction with SCF Ubiquitin Ligase Complex Subunits (e.g., β-TrCP)
The degradation of phosphorylated IκBα is mediated by a specific E3 ubiquitin ligase complex known as SCFβ-TrCP. This complex is responsible for adding ubiquitin chains to IκBα, marking it for destruction by the proteasome. nih.gov The SCF complex consists of several core components, including Skp1, Cul1, and the F-box protein β-TrCP, which serves as the substrate recognition subunit that specifically binds to phosphorylated IκBα. nih.gov
Studies using the related simian varicella virus (SVV) have provided significant insight into this mechanism, showing that the SVV ORF61 protein directly interacts with β-TrCP. nih.govasm.org This interaction effectively hijacks the SCFβ-TrCP complex, preventing it from ubiquitinating IκBα. nih.gov Consequently, polyubiquitinated forms of IκBα are nearly undetectable in cells expressing ORF61. nih.gov This molecular mechanism appears to be conserved between VZV and SVV, indicating that VZV ORF61 also targets the SCF ubiquitin ligase complex to stabilize IκBα and inhibit NF-κB signaling. nih.gov
Table 1: Proteins Involved in ORF61-Mediated NF-κB Inhibition
| Protein/Complex | Type | Role in Pathway | Effect of VZV ORF61 |
| VZV ORF61 | Viral Protein | Immune Evasion | Inhibits IκBα degradation by interacting with the SCFβ-TrCP complex. |
| NF-κB | Host Transcription Factor | Induces antiviral gene expression. | Sequestered in the cytoplasm, activation is blocked. |
| IκBα | Host Inhibitory Protein | Sequesters NF-κB in the cytoplasm. | Stabilized and accumulates, preventing NF-κB release. |
| SCFβ-TrCP | Host E3 Ubiquitin Ligase | Recognizes and ubiquitinates phosphorylated IκBα for degradation. | Function is inhibited by ORF61, preventing IκBα ubiquitination. |
| β-TrCP | Host F-box Protein | Substrate recognition subunit of the SCF complex. | Interacts with ORF61, leading to inactivation of the ligase complex. nih.govasm.org |
Modulation of Cellular Gene Expression and Host Responses
Beyond its targeted disruption of NF-κB signaling, ORF61 plays a broader role in altering the host's cellular environment to favor viral replication. This includes modulating the expression of key antiviral genes and potentially influencing chromatin structure.
Impact on Interferon-Stimulated Genes (ISGs)
The type I interferon (IFN) response is a cornerstone of innate immunity. The production of IFN-β triggers a signaling cascade that results in the expression of hundreds of interferon-stimulated genes (ISGs), which establish an antiviral state in the cell. VZV ORF61 actively counteracts this pathway to prevent the establishment of this hostile environment. nih.govnih.gov
Research shows that ORF61 specifically targets and promotes the degradation of activated Interferon Regulatory Factor 3 (IRF3), a key transcription factor required for the expression of IFN-β. nih.govnih.gov By eliminating activated IRF3, ORF61 effectively shuts down the production of IFN-β. nih.gov This, in turn, prevents the subsequent upregulation of crucial downstream ISGs. nih.govasm.org Studies have demonstrated that in the presence of ORF61, the mRNA levels of key antiviral ISGs, such as ISG54 and ISG56, are significantly downregulated. nih.govnih.gov This targeted degradation of activated IRF3 is a potent mechanism by which ORF61 dismantles the IFN-mediated immune response, contributing significantly to VZV pathogenesis. nih.gov
Table 2: ORF61 Impact on the Interferon Pathway
| Molecule | Type | Function | Effect of VZV ORF61 |
| IRF3 (activated) | Host Transcription Factor | Drives transcription of IFN-β. | Targeted for proteasome-mediated degradation. nih.gov |
| IFN-β | Host Cytokine | Induces expression of ISGs. | Production is inhibited due to lack of activated IRF3. nih.govnih.gov |
| ISG54 | Host Antiviral Protein | Interferon-stimulated gene product. | mRNA expression is significantly downregulated. nih.govnih.gov |
| ISG56 | Host Antiviral Protein | Interferon-stimulated gene product. | mRNA expression is significantly downregulated. nih.govnih.gov |
Potential Role in Histone Deacetylase Inhibition
Histone deacetylases (HDACs) are cellular enzymes that play a major role in repressing gene expression by removing acetyl groups from histones, leading to chromatin condensation. To facilitate the expression of its own genes, a virus must overcome this host-mediated transcriptional silencing.
There is evidence to suggest that ORF61 may contribute to counteracting this process. In one study, a mutant VZV with impaired ORF61 expression showed enhanced viral titers when the infected cells were pretreated with sodium butyrate, a known HDAC inhibitor. nih.gov The wild-type virus did not show a similar enhancement, suggesting that the wild-type ORF61 protein may already be performing a function similar to that of the chemical inhibitor. nih.gov This finding points to a potential role for ORF61 in the inhibition of histone deacetylases, which would facilitate a chromatin environment more permissive for viral gene transcription. nih.govnih.gov
Comparative Virology and Evolution of Orf61 Homologs
Functional Homology to HSV-1 ICP0 Despite Sequence Divergence
One of the key functions of HSV-1 ICP0 is to promote the onset of viral gene expression and replication, particularly at low multiplicities of infection. nih.gov Studies using an HSV-1 mutant virus lacking the ICP0 gene (an ICP0-null mutant) have shown that its ability to form plaques and replicate is significantly impaired. nih.gov However, this defect can be overcome when the mutant virus is grown in cell lines that are engineered to stably express the VZV ORF61 protein. nih.gov In these complementation assays, VZV ORF61 was able to rescue the replication of the ICP0-deficient HSV-1, improving plaque formation efficiency by up to 200-fold. nih.gov This functional complementation demonstrates that ORF61 can substitute for ICP0 in facilitating lytic infection. nih.govnih.gov
Interestingly, while HSV-1 ICP0 typically acts as a potent transactivator of viral genes, VZV ORF61 has been observed to repress the function of VZV's own transactivators in certain experimental assays. nih.govnih.gov Nevertheless, the ability of ORF61 to rescue an ICP0-null HSV-1 mutant underscores a conserved, fundamental role in overcoming cellular barriers to viral infection, a function that transcends their divergent sequences and differing effects on cognate promoters in transient assays. nih.govnih.gov This functional conservation points to a shared evolutionary pressure on these alphaherpesviruses to evolve a protein capable of jump-starting the viral replication cycle.
| Feature | VZV ORF61 | HSV-1 ICP0 |
| Genomic Location | Homologous position to HSV-1 ICP0 | Homologous position to VZV ORF61 |
| Sequence Homology | Limited amino acid homology | Limited amino acid homology |
| Primary Function | Transactivates viral promoters; contributes to efficient expression of VZV proteins. nih.govnih.gov | Potent transactivator of viral genes; stimulates expression of IE, E, and L genes. nih.gov |
| Complementation | Can functionally replace ICP0 to rescue replication of an ICP0-null HSV-1 mutant. nih.govnih.gov | N/A |
| Effect in Assays | Can show repressive effects on VZV transactivators in transient expression assays. nih.govnih.gov | Acts as a strong transactivator in transient expression assays. nih.gov |
Similarities and Differences with Simian Varicella Virus (SVV) ORF61
Simian Varicella Virus (SVV) infection in nonhuman primates serves as a valuable animal model for VZV pathogenesis in humans, due to the significant similarities between the two viruses. nih.govasm.orgasm.org The genomes of VZV and SVV are colinear and share approximately 70-75% DNA homology. asm.orgnih.gov Their respective ORF61 proteins are also highly homologous and share crucial functions, particularly in immune evasion. asm.org
Both VZV ORF61 and SVV ORF61 are instrumental in counteracting the host's innate immune defenses by inhibiting the NF-κB signaling pathway. nih.govasm.org A key step in activating this pathway is the degradation of its inhibitor, IκBα. Both viral proteins have been shown to be sufficient to prevent the ubiquitination of IκBα, thereby stabilizing it and blocking downstream NF-κB activation. nih.govasm.org
However, detailed molecular studies have revealed a subtle but important difference in their mechanisms. While both proteins prevent IκBα ubiquitination, SVV ORF61 also prevents the prior step of IκBα phosphorylation. nih.govasm.org This function is not attributed to VZV ORF61. Furthermore, research indicates that SVV ORF61 interacts with β-TrCP, a component of the SCF ubiquitin ligase complex responsible for targeting IκBα for degradation. nih.gov This suggests that SVV may have evolved a broader or more potent mechanism for inactivating this specific cellular machinery. nih.gov Another distinction lies in gene expression during latency; SVV has been shown to express a Latency-Associated Transcript (LAT) that is antisense to the ORF61 mRNA in the ganglia of latently infected monkeys, a pattern of gene expression that differs from what has been reported for VZV. asm.org
| Feature | VZV ORF61 | SVV ORF61 |
| DNA Homology (Virus) | ~70-75% shared homology with SVV. asm.orgnih.gov | ~70-75% shared homology with VZV. asm.orgnih.gov |
| NF-κB Inhibition | Yes. nih.govasm.org | Yes. nih.govasm.org |
| Mechanism | Prevents ubiquitination of IκBα. nih.govasm.org | Prevents phosphorylation and ubiquitination of IκBα. nih.govasm.org |
| Interaction | Does not show the same interaction with β-TrCP. | Interacts with β-TrCP subunit of the SCF ubiquitin ligase. nih.gov |
| Latency Expression | Different latency expression patterns reported. asm.org | Expresses a Latency-Associated Transcript (LAT) antisense to ORF61 mRNA. asm.org |
Evolutionary Conservation of Antagonistic Functions Against Host Innate Immunity
A primary challenge for any invading virus is to overcome the host's innate immune response, which serves as the first line of defense. Alphaherpesviruses have evolved sophisticated mechanisms to achieve this, and the ORF61 protein and its homologs are central players in this evolutionary arms race. The functions of ORF61 in VZV and SVV, and ICP0 in HSV-1, demonstrate a striking evolutionary conservation of strategies to dismantle host antiviral pathways. nih.govnih.gov
A critical conserved function is the antagonism of interferon regulatory factor 3 (IRF3) and NF-κB, two master transcription factors that control the expression of type I interferons and other proinflammatory cytokines. nih.govnih.govnih.gov VZV ORF61 has been shown to specifically target and abrogate the IRF3-mediated innate immune response. nih.govnih.gov Upon viral infection, IRF3 becomes activated through phosphorylation, allowing it to dimerize and enter the nucleus to initiate the transcription of antiviral genes like IFN-β. nih.govnih.gov VZV ORF61 directly interacts with this activated, phosphorylated form of IRF3 and targets it for degradation through the ubiquitin-proteasome pathway. nih.govnih.gov This effectively decapitates the IRF3-mediated antiviral response. nih.gov
Similarly, the inhibition of the NF-κB pathway by both VZV and SVV ORF61, as detailed previously, represents another conserved strategy. nih.govasm.org By preventing the degradation of the inhibitor IκBα, these proteins ensure that NF-κB remains inactive in the cytoplasm, unable to drive the expression of genes crucial for inflammation and immune cell recruitment. nih.govasm.org The fact that distinct but related viruses have maintained these specific functions for their ORF61/ICP0 homologs highlights the fundamental importance of neutralizing the IRF3 and NF-κB pathways for successful viral pathogenesis. nih.govnih.gov
| Antagonistic Function | Target Molecule/Pathway | Mechanism | Virus Homolog |
| Inhibition of Type I Interferon Response | Activated IRF3 | ORF61 interacts with and promotes the proteasomal degradation of phosphorylated IRF3. nih.govnih.gov | VZV ORF61 |
| Inhibition of Proinflammatory Response | NF-κB Pathway (IκBα) | ORF61 prevents the ubiquitination of the inhibitor IκBα, blocking its degradation. nih.govasm.org | VZV ORF61 |
| Inhibition of Proinflammatory Response | NF-κB Pathway (IκBα) | ORF61 prevents both phosphorylation and ubiquitination of the inhibitor IκBα. nih.govasm.org | SVV ORF61 |
| General Immune Evasion | IRF3 Pathway | ICP0 has been shown to be involved in preventing innate immune activation. asm.org | HSV-1 ICP0 |
Compound and Gene List
| Name | Type |
| Protein 61 (ORF61) | Viral Protein |
| Infected Cell Protein 0 (ICP0) | Viral Protein |
| IκBα | Cellular Protein (Inhibitor) |
| β-TrCP | Cellular Protein (Ubiquitin Ligase Subunit) |
| Interferon Regulatory Factor 3 (IRF3) | Cellular Protein (Transcription Factor) |
| NF-κB | Cellular Protein (Transcription Factor) |
| Interferon-beta (IFN-β) | Cytokine |
| gE | Viral Protein (Glycoprotein) |
| IE62 | Viral Protein (Immediate-Early) |
| IE4 | Viral Protein (Immediate-Early) |
| IE63 | Viral Protein (Immediate-Early) |
| ORF47 | Viral Protein (Kinase) |
| ORF66 | Viral Protein (Kinase) |
| Sp1 | Cellular Protein (Transcription Factor) |
Advanced Research Methodologies and Approaches
In Vitro Cell Culture Models
The investigation of VZV protein 61 has heavily relied on various cell culture systems that support VZV replication. Human melanoma cells and human embryonic lung fibroblasts are among the key models used for these studies.
Human Melanoma Cells (MeWo): MeWo cells are a continuous cell line derived from a human malignant melanoma tumor and have been crucial for propagating VZV and studying its proteins. nih.gov These cells are particularly useful for generating cell-free virus stocks and have been shown to compare favorably with human embryo cells for this purpose. nih.gov Studies have utilized MeWo cells to establish stable cell lines expressing VZV ORF61. These cell lines have been instrumental in functional complementation assays, demonstrating that VZV ORF61 can functionally substitute for its herpes simplex virus type 1 (HSV-1) homolog, ICP0. nih.govnih.gov Specifically, MeWo cell lines expressing ORF61 were able to complement the growth defects of an HSV-1 ICP0 deletion mutant. nih.govnih.gov
Human Embryonic Lung Fibroblasts (HELF) and MRC-5 Cells: Human embryonic lung fibroblasts, including the well-established MRC-5 cell line, are a standard for VZV propagation in research and vaccine production. nih.gov Initial VZV isolation was performed in human embryonic tissues. nih.gov These cells are highly permissive for VZV infection and have been used to prepare cell-free VZV for various experimental purposes, including the infection of other cell types like enteric neurons. nih.gov While VZV is typically highly cell-associated in these cultures, sonication of infected fibroblasts can yield infectious cell-free virus. nih.govnih.gov Research has shown that very low-passage HELFs and the standard MRC-5 line are similarly permissive to VZV infection. nih.gov
Recombinant VZV Mutagenesis and Genetic Complementation
The functional analysis of VZV protein 61 has been greatly facilitated by the ability to manipulate the VZV genome. Recombinant VZV mutagenesis allows for the targeted inactivation or modification of specific genes, while genetic complementation helps to confirm the function of the altered gene.
A cosmid-based system has been developed to systematically inactivate individual VZV genes, including ORF61, or to insert foreign genes into the viral genome. nih.gov This approach has revealed that several VZV genes, including ORF61, are not essential for viral replication in cell culture, though their absence can result in unexpected phenotypes that differ from their HSV-1 homologs. nih.gov
Genetic complementation studies have been pivotal in establishing the functional homology between VZV ORF61 and HSV-1 ICP0. nih.govnih.gov Cell lines that stably express VZV ORF61 have been created to support the growth of HSV-1 mutants lacking a functional ICP0 gene. nih.govnih.gov For instance, Vero and MeWo cell lines expressing ORF61 were shown to complement the impaired plaque formation and replication of an HSV-1 ICP0 deletion mutant, demonstrating a functional equivalence despite sequence differences. nih.govnih.gov This complementation was specific, as cell lines expressing other VZV immediate-early proteins, like ORF62, could not rescue the ICP0 mutant. nih.govnih.gov
Gene Expression and Protein Analysis Techniques
A suite of molecular techniques is employed to study the expression, localization, and interactions of VZV protein 61 at the gene and protein levels.
Transient Transfection Assays
Transient transfection assays are a cornerstone for investigating the regulatory functions of VZV protein 61 on viral gene promoters. In these experiments, a plasmid containing the ORF61 gene is introduced into cultured cells along with a reporter plasmid containing a specific viral promoter driving the expression of a reporter gene (e.g., chloramphenicol (B1208) acetyltransferase). nih.govnih.gov
These assays have revealed complex regulatory roles for ORF61. In the absence of other viral transactivators, ORF61 has been shown to transactivate a variety of VZV and HSV-1 promoters. nih.gov This indicates that ORF61 can stimulate the expression of viral genes at the beginning of the replication cycle. nih.gov However, in the presence of other VZV transactivators like ORF62 and ORF4, ORF61 has been observed to repress their activity on VZV promoters. nih.gov Furthermore, transient expression of ORF61 has been demonstrated to enhance the infectivity of VZV DNA, highlighting its important role in initiating viral replication. nih.gov
Immunofluorescence and Confocal Microscopy
Immunofluorescence and confocal microscopy are powerful imaging techniques used to determine the subcellular localization of VZV protein 61 and its potential colocalization with other proteins within infected cells. These methods utilize specific antibodies that bind to ORF61, which are then visualized with fluorescently labeled secondary antibodies.
Studies using these techniques have shown that VZV protein 61 is a nuclear protein. nih.gov A collection of monoclonal antibodies generated against VZV proteins confirmed the nuclear localization of ORF61 in infected cells. nih.gov The amino-terminal region of the protein, which contains a potential zinc-binding domain, is responsible for its characteristic punctate distribution within the nucleus. nih.gov Confocal microscopy has also been employed to show the colocalization of ORF61 with other proteins. For example, upon treatment with the proteasome inhibitor MG132, ORF61 was found to partially colocalize with activated IRF3 in the nucleus. nih.gov This technique was also critical in demonstrating that VZV infection leads to the accumulation of MHC class I molecules in the Golgi apparatus, although transfection with a plasmid expressing only ORF61 did not cause this effect. nih.gov
Western Blot Analysis
Western blot analysis is a fundamental technique for detecting and characterizing the VZV protein 61. This method involves separating proteins from cell lysates by size using gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies against ORF61.
Western blotting has been used to confirm the expression of ORF61 in cells infected with recombinant VZV or in cells transiently transfected with an ORF61 expression plasmid. nih.gov It has revealed that protein 61 exists as a heterogeneous phosphoprotein with a molecular weight ranging from 62 to 65 kDa in VZV-infected cells. nih.gov Furthermore, this technique was instrumental in demonstrating that ORF61 can induce the degradation of activated (phosphorylated) IRF3, a key component of the innate immune response. nih.gov In the presence of ORF61, the levels of phosphorylated IRF3 were shown to decrease, suggesting a mechanism of immune evasion by the virus. nih.gov
Coimmunoprecipitation
Coimmunoprecipitation is a key technique for identifying protein-protein interactions. This method involves using an antibody to pull a specific protein (in this case, ORF61) out of a cell lysate, along with any proteins that are bound to it.
This technique has been crucial in confirming the direct interaction between VZV protein 61 and other cellular proteins. For example, coimmunoprecipitation assays confirmed a direct interaction between ORF61 and activated IRF3. nih.gov This interaction is believed to be the mechanism by which ORF61 targets activated IRF3 for degradation via the ubiquitin-proteasome pathway. nih.gov
Quantitative and Semiquantitative Reverse Transcription-PCR (RT-PCR)
Quantitative and semiquantitative RT-PCR have been indispensable tools for analyzing the expression of the VZV ORF61 gene. These methods allow for the precise measurement of ORF61 messenger RNA (mRNA) levels, providing insights into its transcriptional regulation and its role during different phases of the viral life cycle.
Semiquantitative RT-PCR has been employed to assess the impact of other viral proteins on ORF61 expression and to understand its role in counteracting the host's innate immune response. For instance, studies have used this technique to demonstrate that the VZV latency-associated transcript (VLT) can significantly reduce ORF61 transcript levels in co-transfected cells. asm.orgmdpi.com This method has also been crucial in showing that ORF61 can downregulate the mRNA levels of interferon-stimulated genes (ISGs) like ISG54 and ISG56, indicating its role in immune evasion. researchgate.neted.ac.uk The general methodology for semiquantitative RT-PCR involves the extraction of total RNA from infected or transfected cells, followed by reverse transcription to generate complementary DNA (cDNA). This cDNA then serves as a template for PCR using primers specific to the ORF61 gene and a housekeeping gene (e.g., GAPDH) for normalization. asm.orgasm.org The PCR products are subsequently analyzed by gel electrophoresis to compare the band intensities, providing a relative measure of gene expression.
Quantitative real-time RT-PCR (qRT-PCR or RT-qPCR) offers a more precise quantification of ORF61 transcripts. This technique has been used to determine the kinetic class of VZV transcripts and to analyze the effects of specific viral or cellular factors on ORF61 expression with high accuracy. For example, RT-qPCR has been used to quantify the fold-change in ORF61 gene expression in the presence of viral DNA polymerase inhibitors like phosphonoformic acid (PFA) to classify it as an immediate-early gene. researchgate.net In these experiments, total RNA is extracted, converted to cDNA, and then subjected to PCR in a real-time thermal cycler using specific primers and a fluorescent probe (like a TaqMan probe) or a DNA-binding dye (like SYBR Green). ed.ac.uknih.gov The cycle threshold (Ct) values are used to determine the initial transcript quantity, often normalized to a reference gene such as β-actin or glutathione (B108866) synthetase (GSS). nih.govucl.ac.uk
Table 1: Examples of Research Findings Using RT-PCR for VZV ORF61 Analysis
| Research Question | RT-PCR Method | Key Finding | Reference(s) |
|---|---|---|---|
| Effect of VLT on ORF61 expression | Semiquantitative RT-PCR | VLT expression significantly reduces ORF61 transcript levels. | asm.orgmdpi.com |
| Role of ORF61 in immune modulation | Semiquantitative RT-PCR | ORF61 downregulates the mRNA levels of ISG54 and ISG56. | researchgate.neted.ac.uk |
| Kinetic class of ORF61 transcript | RT-qPCR | ORF61 is expressed with immediate-early kinetics. | researchgate.net |
| Role of ORF61 in viral transcription | RT-qPCR | Deletion of ORF61 in Simian Varicella Virus (SVV) leads to a significant decrease in the expression of other viral genes in vivo. | nih.gov |
In Vivo Models (e.g., SCIDhu Skin Xenografts)
The development of in vivo models, particularly the severe combined immunodeficiency (SCID) mouse model with human skin xenografts (SCIDhu), has been a landmark achievement for studying VZV pathogenesis. nih.gov This model allows for the investigation of VZV infection in a system that closely mimics human skin architecture and provides a platform to assess the function of specific viral proteins like ORF61 in a physiologically relevant context. asm.orgplos.orgasm.org
Studies using SCIDhu skin xenografts have unequivocally demonstrated that ORF61 is critical for VZV virulence in the skin. asm.orgplos.org When skin xenografts are infected with VZV mutants that have a deficient ORF61 promoter, leading to reduced ORF61 expression, the virus exhibits significantly impaired growth and attenuated pathogenesis compared to the wild-type virus. asm.orgplos.org This highlights the essential role of ORF61 in establishing a productive infection in skin tissue.
Furthermore, the SCIDhu model has been instrumental in dissecting the mechanisms by which ORF61 counteracts the host's intrinsic antiviral defenses. One of the key functions of ORF61 is the disruption of promyelocytic leukemia (PML) nuclear bodies (NBs), which are cellular structures that can sequester viral capsids and inhibit replication. nih.govplos.orgnih.govmdpi.com Research has shown that in VZV-infected cells within human skin xenografts, ORF61 mediates the dispersal of these PML NBs. plos.orgasm.org This action is dependent on the SUMO-interacting motifs (SIMs) present in the ORF61 protein. plos.orgnih.gov When the ORF61 SIMs are mutated, the virus fails to disrupt PML NBs, leading to the preservation of these antiviral structures and a severe impairment of viral replication and spread within the skin. plos.org
Similarly, a hydrophobic domain within ORF61 has been identified as being essential for VZV pathogenesis in skin. nih.gov Deletion of this domain severely impairs viral growth and the transactivation of other viral genes in the SCIDhu skin model. nih.gov These findings from the SCIDhu model underscore the multifaceted role of ORF61 in overcoming host defenses and facilitating viral replication and lesion formation in the skin.
Table 2: Key Research Findings on VZV Protein 61 from SCIDhu Skin Xenograft Models
| Research Focus | Key Finding | Significance | Reference(s) |
|---|---|---|---|
| Role of ORF61 in Virulence | Mutants with limited ORF61 expression show reduced virulence and impaired growth in skin xenografts. | ORF61 is essential for VZV pathogenesis in skin. | asm.orgplos.org |
| Interaction with Host Defenses | ORF61 disrupts PML nuclear bodies in infected skin cells in vivo. | Demonstrates a key mechanism of how VZV counteracts intrinsic cellular immunity. | nih.govplos.orgasm.org |
| Functional Domains (SIMs) | Mutation of ORF61's SUMO-interacting motifs prevents PML NB dispersal and severely impairs viral replication in skin. | The SUMO-binding capacity of ORF61 is necessary for its function in vivo. | plos.org |
Bioinformatics and Molecular Modeling Approaches for Structural Prediction
While a complete, experimentally determined three-dimensional structure of the full-length VZV protein 61 is not yet available, bioinformatics and molecular modeling approaches have provided valuable insights into its structural organization and the function of its key domains. These computational methods analyze the protein's amino acid sequence to predict secondary and tertiary structures, identify conserved motifs, and infer functional properties based on homology to other known proteins.
One of the earliest and most significant findings from sequence analysis is the identification of a highly conserved RING (Really Interesting New Gene) finger domain at the N-terminus of ORF61. nih.gov This domain is a hallmark of E3 ubiquitin ligases, and its presence correctly predicted a crucial biochemical function for the protein. mdpi.com The homology of this domain to that of other alphaherpesvirus proteins, such as ICP0 of Herpes Simplex Virus 1 (HSV-1), suggested a conserved role in viral immune evasion and protein degradation pathways. nih.govnih.gov
Bioinformatic tools have also been used to identify other important functional regions within the 467-amino-acid ORF61 protein. For example, analysis of the ORF61 amino acid sequence using the Eukaryotic Linear Motif (ELM) resource, combined with hydrophobicity analysis using software like the CLC Main Workbench, led to the identification of a distinct hydrophobic domain (residues 250 to 320). nih.gov This predicted globular domain was subsequently shown experimentally to be critical for ORF61 self-interaction and viral pathogenesis. nih.gov
Furthermore, computational analyses have been crucial in identifying three conserved SUMO-interacting motifs (SIMs) within ORF61. plos.orgnih.gov These short linear motifs are predictable from the primary sequence and are known to mediate interactions with SUMO-modified proteins. Their identification in ORF61 was pivotal, leading to subsequent experimental validation that these SIMs are essential for the protein's ability to bind to SUMO1 and disrupt PML nuclear bodies. plos.org An in silico approach using the Coding Potential Calculator (CPC) algorithm has also been used to predict the coding probability of VZV transcripts, including that of ORF61, based on features like length and isoelectric point of the potential protein product. eur.nl
While these bioinformatic predictions have been invaluable, molecular modeling would be required to generate a hypothetical three-dimensional structure of ORF61 or its domains. Such models, often built using homology modeling based on the known structures of related proteins (like other RING finger domains), could help to visualize the spatial arrangement of key residues and guide further functional studies, for instance, by predicting surfaces involved in protein-protein interactions.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| β-actin |
| GAPDH (glyceraldehyde-3-phosphate dehydrogenase) |
| Glutathione synthetase (GSS) |
| Glycoprotein (B1211001) E (gE) |
| Glycoprotein I (gI) |
| IE4 |
| IE62 |
| IE63 |
| Interferon |
| ISG54 |
| ISG56 |
| ORF23 |
| ORF47 |
| ORF61 |
| ORF66 |
| Phosphonoformic acid (PFA) |
| PML (Promyelocytic leukemia protein) |
| Sp1 |
| Sp100 |
| SUMO1 (Small Ubiquitin-like Modifier 1) |
| USF |
Future Research Directions and Unresolved Questions
Elucidation of Detailed Molecular Mechanisms of Action
A primary focus for future research is to unravel the precise molecular mechanisms underpinning ORF61's functions. Although recognized as the homolog of Herpes Simplex Virus type 1 (HSV-1) ICP0, with shared structural motifs and the ability to complement an ICP0 deletion mutant, ORF61 exhibits distinct regulatory activities. nih.gov Unlike ICP0, which synergistically transactivates with ICP4, ORF61 can repress the activation by its VZV counterparts, ORF62 and ORF4. nih.gov However, in the absence of other viral activators, ORF61 can transactivate a variety of promoters. nih.gov Since ORF61 does not bind to DNA directly, its regulatory effects are thought to be indirect, a mechanism that is not yet fully understood. asm.org
A significant area of investigation is its E3 ubiquitin ligase activity, conferred by its RING finger domain. nih.govplos.orgnih.gov This activity is crucial for degrading phosphorylated Interferon Regulatory Factor 3 (IRF3), thereby blocking the IFN-β signaling pathway and helping the virus evade the host's innate immunity. nih.gov However, the full range of substrates targeted by ORF61's E3 ligase activity and the cellular machinery it co-opts to achieve this remain to be identified. While ORF61 is known to disrupt Sp100-containing nuclear bodies, a function dependent on its E3 ligase activity, it does not degrade Promyelocytic Leukemia (PML) protein, unlike its HSV-1 homolog, suggesting distinct mechanisms for augmenting viral replication. nih.gov Future studies should aim to delineate the complete set of host and viral proteins that are ubiquitinated by ORF61 and the functional consequences of these modifications. Furthermore, exploring how the RING domain collaborates with other functional domains of ORF61, such as its SUMO-interacting motifs (SIMs) and a recently identified hydrophobic domain, will be critical to understanding its multifaceted role in viral pathogenesis. plos.orgasm.org
Comprehensive Understanding of ORF61 Regulation During Latency and Reactivation
The regulation of ORF61 expression is a pivotal aspect of the VZV life cycle, particularly in the context of latency and reactivation. During lytic infection, ORF61 is expressed with immediate-early kinetics, appearing in the nucleus within an hour of infection. asm.org Its promoter is primarily transactivated by the major viral transactivator, IE62, with its activity being modulated by other viral proteins like IE4 and IE63. nih.gov Cellular transcription factors, especially the Sp1 family, are also crucial for regulating the ORF61 promoter. nih.govnih.gov
A key unresolved question is how ORF61 expression is silenced to establish and maintain latency in neurons and subsequently re-initiated to trigger reactivation. Recent discoveries have identified a VZV latency transcript (VLT) that is antisense to the ORF61 gene and is consistently expressed in latently infected human trigeminal ganglia. biorxiv.orgresearchgate.net A specific isoform of VLT that predominates during latency has been shown to suppress ORF61 expression. biorxiv.org Further investigation is needed to understand the precise molecular mechanism of this suppression and to determine if other factors, such as epigenetic modifications of the viral genome, contribute to the silencing of ORF61 during latency. nih.govmdpi.com While histone modifications are known to regulate the expression of other latency-associated VZV genes, their specific role in controlling the ORF61 locus is an important area for future research. nih.gov
Understanding the triggers for VZV reactivation remains a major challenge. nih.gov In vitro studies have suggested that overexpression of ORF61 can contribute to the reactivation of the virus from a latent state. frontiersin.org Elucidating the cellular signals and pathways that lead to the downregulation of VLT and the subsequent expression of ORF61 will be crucial for developing strategies to prevent zoster.
Identification of Novel Host-Cellular Interacting Partners
ORF61's ability to modulate numerous cellular processes suggests that it interacts with a wide array of host proteins. Identifying these interacting partners is crucial for a complete understanding of ORF61's function. To date, several key host proteins have been identified as interacting with ORF61. These interactions are central to the virus's ability to counteract host defenses and create a favorable environment for replication.
Known interactions include:
Promyelocytic Leukemia (PML) Protein : ORF61 colocalizes with and disrupts PML nuclear bodies (NBs), an important component of the intrinsic antiviral defense. asm.orgplos.org This interaction is mediated by the SUMO-interacting motifs (SIMs) within ORF61 binding to SUMOylated PML. plos.orgnih.gov
Interferon Regulatory Factor 3 (IRF3) : ORF61 targets activated, phosphorylated IRF3 for degradation via its E3 ubiquitin ligase activity, thereby inhibiting the type I interferon response. nih.govnih.gov
β-TrCP : The simian varicella virus (SVV) ORF61, a close homolog of VZV ORF61, interacts with β-TrCP, a component of the SCF ubiquitin ligase complex, to prevent the degradation of IκBα and thus inhibit NF-κB signaling. nih.govnih.gov While VZV ORF61 also inhibits NF-κB, the precise mechanism and whether it also involves a direct interaction with β-TrCP requires further investigation. nih.gov
Future research should employ large-scale proteomic approaches, such as yeast two-hybrid screens and co-immunoprecipitation coupled with mass spectrometry, to systematically identify the complete ORF61 interactome in different cell types, particularly in neurons and skin cells. This will likely uncover novel host pathways that are manipulated by ORF61 and provide new targets for antiviral therapies.
Table 1: Known Host-Cellular Interacting Partners of VZV Protein ORF61
| Host Protein | Function of Interaction | VZV Advantage | Key ORF61 Domain Involved |
| PML | Binds to SUMOylated PML, leading to the disruption of PML nuclear bodies. plos.orgnih.gov | Counteracts intrinsic antiviral defense, facilitates viral replication. plos.org | SUMO-Interacting Motifs (SIMs) plos.org |
| IRF3 | Mediates ubiquitination and degradation of activated (phosphorylated) IRF3. nih.govnih.gov | Blocks the IFN-β signaling pathway, evades innate immunity. nih.gov | RING Finger (E3 Ligase) nih.govnih.gov |
| β-TrCP (in SVV) | Interacts with this subunit of the SCF ubiquitin ligase complex to prevent IκBα degradation. nih.govnih.gov | Inhibits the pro-inflammatory NF-κB signaling pathway. nih.gov | Not fully defined |
Defining the Precise Contribution to VZV Pathogenesis Across Diverse Host Cell Types
VZV exhibits distinct tropisms for different cell types, including T cells, skin keratinocytes, and neurons. nih.gov The contribution of ORF61 to viral pathogenesis likely varies depending on the specific host cell environment.
In skin, ORF61 is critical for VZV virulence. nih.govnih.gov It counteracts the antiviral effects of PML nuclear bodies, which are abundant in skin cells. plos.orgnih.gov Mutation of the ORF61 SIMs, which prevents PML NB disruption, severely impairs VZV replication and prevents the formation of skin lesions. plos.org Furthermore, proper regulation of ORF61 expression by Sp1 transcription factors is essential for VZV virulence at skin sites. nih.gov
In neurons, the role of ORF61 is more complex and tied to the latency-reactivation cycle. During latency, ORF61 expression is suppressed, which is thought to be a prerequisite for establishing a non-productive infection. biorxiv.orgfrontiersin.org Upon reactivation, ORF61 expression is required, and it has been shown to facilitate the nuclear import of another key regulatory protein, IE63, in primary neurons. nih.gov However, the full spectrum of ORF61's functions within neurons, both during the establishment of latency and during reactivation, is not completely understood. The specific host factors that ORF61 interacts with in neurons to control these processes are largely unknown.
Future research must focus on dissecting the cell-type-specific functions of ORF61. Using advanced models, such as human tissue xenografts in SCID mice, organotypic skin cultures, and neuronal cultures derived from human stem cells, will be invaluable. nih.govmdpi.com Investigating the ORF61 interactome and its downstream effects in a cell-type-specific manner will clarify its precise contribution to VZV's ability to replicate in skin, establish latency in neurons, and subsequently reactivate to cause disease.
Q & A
[Basic] What is the primary regulatory function of VZV ORF61 protein in viral transcription?
Answer: VZV ORF61 protein acts as a transcriptional repressor, specifically inhibiting VZV-encoded trans-activators (e.g., ORF62 and ORF4) at the promoter level. This was established using transient expression assays in Vero cells with chloramphenicol acetyltransferase (CAT) reporter constructs linked to viral promoters. Mutations in ORF61 abolished repression, confirming its necessity for this activity .
[Basic] How is the structural integrity of ORF61 critical to its activity?
Answer: The amino-terminal RING finger domain, containing cysteine residues essential for zinc coordination, mediates ORF61’s ubiquitin ligase activity and transcriptional regulation. Mutagenesis studies disrupting this domain (e.g., cysteine-to-alanine substitutions) eliminated trans-repression and impaired viral DNA infectivity enhancement, as shown through E. coli expression systems and functional assays .
[Advanced] What methodologies resolve contradictions in ORF61’s dual roles as a transactivator and repressor?
Answer: Context-dependent assays revealed ORF61 transactivates promoters in the absence of other viral activators (e.g., HSV-1 ICP0-deficient mutants). Complementation studies in HSV-1 mutants and luciferase assays under varying cellular conditions (e.g., cell type-specific expression) demonstrated that ORF61’s dual functions depend on promoter architecture and interacting viral/cellular factors .
[Advanced] How does ORF61 modulate innate immune signaling during infection?
Answer: ORF61 degrades activated interferon regulatory factor 3 (IRF3) via its E3 ubiquitin ligase activity, suppressing interferon-beta production. siRNA knockdown in neural cells and immunoblotting confirmed IRF3 degradation, while luciferase reporter assays showed inhibition of NF-κB signaling in dendritic cells .
[Basic] What experimental approaches identify ORF61’s cellular localization and post-translational modifications?
Answer: Immunofluorescence and subcellular fractionation revealed nuclear localization, driven by a carboxy-terminal nuclear localization signal. Phosphorylation status was determined using vaccinia virus recombinants expressing ORF61, combined with metabolic labeling and phosphoprotein-specific staining .
[Advanced] How do domain-specific mutagenesis studies inform ORF61’s mechanism of transcriptional regulation?
Answer: Carboxy-terminal truncations impaired nuclear localization, while RING finger mutations abolished promoter repression. Transient transfection of mutated ORF61 constructs into melanoma cells, followed by qRT-PCR analysis of viral genes (e.g., thymidine kinase), delineated functional domains .
[Basic] What in vitro models demonstrate ORF61’s enhancement of viral DNA infectivity?
Answer: Co-transfection of ORF61-expressing plasmids with VZV DNA into melanoma cells increased plaque formation efficiency by 10–100-fold. Viral yield quantification and Southern blotting confirmed enhanced DNA infectivity .
[Advanced] What evidence supports ORF61’s interaction with host ubiquitination pathways?
Answer: ORF61’s autoubiquitination and dispersal of Sp100-containing nuclear bodies were demonstrated via immunoprecipitation and confocal microscopy. Mutations in the RING finger abolished these effects, linking its E3 ligase activity to antiviral defense evasion .
[Basic] How is ORF61’s homology to HSV-1 ICP0 functionally validated?
Answer: ORF61 complemented HSV-1 ICP0 deletion mutants (e.g., strain 7134), restoring plaque formation by 100–200-fold in Vero and MeWo cell lines. Viral replication kinetics and plaque assays confirmed functional homology despite low sequence similarity .
[Advanced] What single-cell analysis techniques elucidate ORF61’s role in viral replication kinetics?
Answer: Live-cell imaging of recombinant VZV with fluorescent protein tags tracked ORF61 expression dynamics. Single-cell RNA sequencing in SCID-hu mouse xenografts correlated ORF61 activity with viral gene transcription bursts and immune evasion .
Key Methodological Themes in ORF61 Research
- Transient Expression Assays: Used to dissect promoter-specific repression/activation .
- Complementation Studies: Validated functional homology to HSV-1 ICP0 .
- Mutagenesis & Structural Analysis: Identified critical domains (RING finger, nuclear localization signals) .
- Ubiquitination Assays: Linked ORF61 to immune evasion via IRF3/NF-κB modulation .
- Single-Cell Transcriptomics: Resolved replication kinetics and host-pathogen interactions .
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